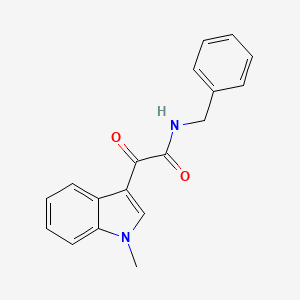

N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(1-methylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-20-12-15(14-9-5-6-10-16(14)20)17(21)18(22)19-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUTZSFSBYTCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide can be achieved through a multi-step process. One common method involves the reaction of 1-methylindole with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-1-methylindole. This intermediate is then reacted with oxalyl chloride to introduce the oxoacetamide group, followed by treatment with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxoacetamide group may also play a role in binding to active sites of enzymes, thereby inhibiting or activating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, highlighting differences in substituents, biological activity, and physicochemical properties:

Biological Activity

N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a benzyl group, an indole moiety, and an oxoacetamide framework. Research has indicated that this compound may exhibit a range of biological effects, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2, with a molecular weight of approximately 284.32 g/mol. Its structure allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 284.32 g/mol |

| Structural Features | Benzyl group, Indole moiety, Oxoacetamide |

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly proteins involved in cell division and proliferation. Notably, it has been shown to inhibit the function of the protein FtsZ, which is essential for bacterial cell division. This inhibition disrupts the polymerization process necessary for bacterial growth, leading to antimicrobial effects.

Biochemical Pathways

The compound's action may also extend to influencing various biochemical pathways related to cancer cell proliferation and inflammation. By modulating enzyme activity through binding interactions, it can affect downstream cellular processes that are critical in disease progression.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity:

- Exhibits activity against various microbial strains, potentially useful in treating infections caused by resistant bacteria.

Anticancer Effects:

- Demonstrated potential in inhibiting cancer cell lines, particularly through mechanisms that induce apoptosis in cancer cells. For example, studies have shown that similar compounds can activate caspases involved in programmed cell death pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Activity Study:

-

Antimicrobial Efficacy:

- Another research highlighted the compound's effectiveness against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Interaction Studies:

Q & A

[Basic] What synthetic strategies are recommended for optimizing the yield of N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with indole derivatives and benzyl-protected intermediates. Key parameters include:

- Coupling agents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation to minimize side reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane is preferred for purification steps .

- Temperature control : Maintain 0–5°C during acid chloride formation to prevent decomposition .

Yield optimization requires iterative adjustments to stoichiometry (1.2–1.5 eq of benzylamine) and reaction time (12–24 hrs for cyclization) .

[Basic] How are spectroscopic techniques employed to confirm the compound’s structural integrity?

Methodological Answer:

A combination of NMR, IR, and mass spectrometry is critical:

- 1H/13C NMR : Assign peaks for the indole C3 proton (δ 7.2–7.5 ppm), benzyl methylene (δ 4.4–4.6 ppm), and carbonyl groups (δ 165–175 ppm) .

- IR spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and indole N–H (3400–3500 cm⁻¹) stretches .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 307.12) .

[Basic] What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

Standard assays include:

- Cell viability : MTT or resazurin assays (IC50 determination in cancer cell lines like HeLa or MCF-7) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition using fluorogenic substrates) .

[Advanced] How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

Contradictions (e.g., high potency in kinase assays but low cellular activity) may arise from:

- Solubility issues : Use DLS to assess aggregation or modify formulation with co-solvents (e.g., PEG-400) .

- Off-target effects : Perform counter-screening against related enzymes (e.g., kinase panel profiling) .

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .

[Advanced] What computational approaches support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., 5-HT receptors) .

- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to refine SAR hypotheses .

[Advanced] How can crystallography clarify the compound’s binding mechanism?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) using SHELX for structure refinement .

- Electron density maps : Identify critical interactions (e.g., hydrogen bonds between the acetamide carbonyl and Arg45 residue) .

- Thermal displacement parameters (B-factors) : Assess flexibility of the benzyl group in the binding pocket .

[Basic] What protocols ensure compound stability during storage?

Methodological Answer:

- Storage conditions : -20°C under argon in amber vials to prevent oxidation .

- Stability monitoring : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .

- Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 7.4) to enhance shelf life .

[Advanced] How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .

- Photoaffinity labeling : Use a radiolabeled analog (e.g., ³H or ¹⁴C) to confirm binding in live cells .

- Knockdown/overexpression : siRNA-mediated target silencing to correlate activity reduction with compound efficacy .

[Advanced] What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended targets .

- Scaffold hopping : Modify the indole or benzyl group to reduce similarity to promiscuous binders .

- Dose-response analysis : Establish a steep Hill slope (>2) to confirm specificity for the primary target .

[Basic] What analytical methods quantify purity for publication-ready data?

Methodological Answer:

- HPLC : ≥95% purity (C18 column, 254 nm detection) with retention time matching synthetic standards .

- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

- TLC : Single spot (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.